2-Bromoacrylonitrile
Overview
Description
2-Bromoacrylonitrile is an organic compound with the chemical formula C3H2BrN. It is a colorless liquid with a pungent odor at room temperature . This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-Bromoacrylonitrile This compound is a type of organic compound, and its interactions with biological systems can be complex and multifaceted .
Mode of Action
The exact mode of action of This compound As an organic compound, it may interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Bromoacrylonitrile plays a crucial role in biochemical reactions due to its electrophilic nature. It interacts with nucleophiles such as amino acids, peptides, and proteins. The compound can form covalent bonds with thiol groups in cysteine residues, leading to enzyme inhibition or modification of protein function. Additionally, this compound can react with nucleophilic sites in DNA, potentially causing mutations or other genetic alterations .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. The compound’s interaction with cellular proteins can result in changes to cell function, including apoptosis or necrosis. In some cases, this compound has been observed to induce oxidative stress, further impacting cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by modifying active site residues, leading to a loss of enzymatic activity. The compound can also activate certain signaling pathways by interacting with specific proteins, resulting in changes in gene expression. These molecular interactions are critical for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained enzyme inhibition and prolonged oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce severe toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels. Understanding these pathways is essential for predicting the compound’s biochemical behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to these locations, impacting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoacrylonitrile can be synthesized through the bromination of acrylonitrile. The reaction typically involves the addition of bromine to acrylonitrile in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and must be carefully controlled to prevent excessive heat buildup.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to acrylonitrile under optimized temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacrylonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of substituted acrylonitriles.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyacrylonitrile derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are used. The reactions are usually performed at low temperatures to control the reactivity.
Major Products Formed:
Nucleophilic Substitution: Substituted acrylonitriles, such as 2-aminoacrylonitrile and 2-thioacrylonitrile.
Addition Reactions: Substituted acrylonitriles with various functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Bromoacrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty polymers and resins with unique properties.
Comparison with Similar Compounds
Acrylonitrile: Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloroacrylonitrile: Similar in structure but contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
2-Iodoacrylonitrile: Contains an iodine atom instead of bromine, making it more reactive in nucleophilic substitution reactions due to the larger atomic radius of iodine.
Uniqueness of 2-Bromoacrylonitrile: this compound is unique due to its balanced reactivity, making it suitable for a wide range of chemical reactions. The presence of the bromine atom enhances its electrophilicity, allowing for efficient nucleophilic substitution and addition reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
2-bromoprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
Record name | 2-Bromoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920-34-3 | |
Record name | 2-Bromo-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromoacrylonitrile particularly reactive in addition reactions?
A1: this compound demonstrates high reactivity as a Michael acceptor due to the electron-withdrawing nature of both the bromine atom and the nitrile group. These electron-withdrawing groups increase the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. Research has shown that this compound exhibits higher reactivity compared to 2-chloroacrylonitrile in reactions with benzenesulfinic acids. [] This difference is attributed to the enhanced electrophilicity of the β-carbon in this compound, supported by its higher acceptor delocalizability and faster reaction rates observed in experiments. []
Q2: How can this compound be utilized in multi-step organic synthesis?
A2: this compound, alongside its derivative bis(this compound), can function as a versatile linchpin reagent in multicomponent coupling reactions. [] It readily undergoes sequential conjugate addition/elimination reactions with both nitrogen and carbon nucleophiles. For instance, while secondary amines participate in monosubstitutions, carbon nucleophiles add twice to the molecule. [] This sequential reactivity offers a controlled approach to incorporating diverse nucleophiles, enabling the synthesis of complex molecules. Notably, the order of nucleophile addition can be strategically controlled to achieve desired regioisomers. [] This control over the reaction sequence allows for the preparation of diversely substituted compounds, including those resembling natural product motifs, through subsequent intramolecular cyclization reactions. []
Q3: Are there analytical techniques available to characterize the products formed in reactions involving this compound?
A3: Yes, the products obtained from reactions involving this compound, such as the 3-benzenesulfonyl-2-halogenopropanenitriles, can be characterized using a combination of microanalytical and spectral methods. [] These techniques include but are not limited to elemental analysis for verifying the molecular formula and spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and identify characteristic functional groups present in the synthesized compounds.
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